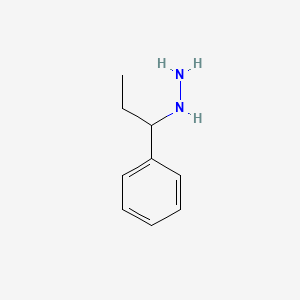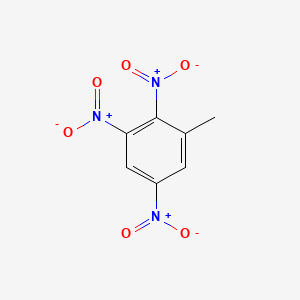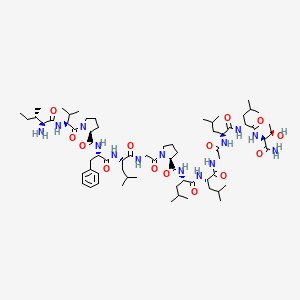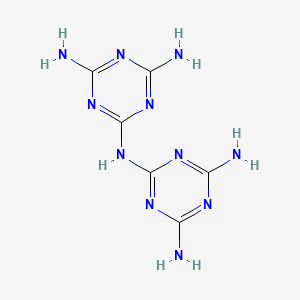
Melam
Übersicht
Beschreibung
Melam is a naturally occurring, water-soluble, low molecular weight compound found in the seeds of the plant species of the genus Melia azedarach (Meliaceae). This compound has been studied for its potential therapeutic properties and has been used in traditional medicine for centuries. This compound has a wide range of biochemical and physiological effects and can be used to treat various diseases and conditions.
Wissenschaftliche Forschungsanwendungen
Katalyse
Melam wurde als vielversprechender Kandidat für die Katalyse identifiziert, da es eine größere Oberfläche aufweist, wenn es zu nanorektangulären Prismen synthetisiert wird . Seine einzigartige Struktur ermöglicht verbesserte katalytische Reaktionen, wodurch es für Prozesse wie die CO2-Cycloaddition zu cyclischen Carbonaten geeignet ist .
Adsorptionsprozesse
Die charakteristische nanorektanguläre Prisma-Morphologie von this compound macht es auch ideal für Adsorptionsprozesse . Diese Anwendung ist besonders relevant in der Umweltwissenschaft, wo effiziente Adsorptionsmaterialien für die Entfernung von Schadstoffen entscheidend sind.
Photokatalyse
Von this compound abgeleitete Materialien haben ein großes Potenzial in der Photokatalyse gezeigt. Sie wurden beim photochemischen Abbau von Tetracyclin eingesetzt, was ihre Fähigkeit zeigt, schädliche Substanzen unter Lichteinwirkung abzubauen .
Wasserstoffentwicklung
Forschungen zeigen, dass this compound-basiertes g-C3N4 eine Wasserstoffentwicklungsaktivität aufweisen kann, die deutlich höher ist als die von g-C3N4 allein . Diese Anwendung ist entscheidend für die nachhaltige Energieerzeugung, insbesondere bei der solaren Wasserstoffentwicklung.
Optoelektronische Funktionen
Melamhydratkristalle wurden aufgrund ihrer hohen Photolumineszenzquantenausbeute und ihrer langzeitigen verzögerten Fluoreszenz auf ihre optoelektronischen Funktionen untersucht . Diese Eigenschaften sind essentiell für Anwendungen in Leuchtkörpern und Sensoren.
Supramolekulare Selbstassemblierung
Aufgrund seiner hohen Stabilität und seines einstellbaren Bandabstands eignet sich this compound für die supramolekulare Selbstassemblierung . Diese Anwendung ist wichtig bei der Entwicklung von Materialien mit präziser molekularer Organisation für fortschrittliche technologische Anwendungen.
Elektrochemische Sensoren
Die einzigartigen Eigenschaften von this compound machen es zu einem wertvollen Material für elektrochemische Sensoren . Diese Sensoren sind entscheidend für die Erkennung chemischer Veränderungen und werden in verschiedenen Industrien, darunter Gesundheitswesen und Umweltüberwachung, eingesetzt.
Flammschutzmittel
Die physikalisch-chemischen Eigenschaften von this compound ermöglichen seinen Einsatz als Flammschutzmittel . Diese Anwendung ist entscheidend für die Erhöhung der Sicherheit von Materialien durch Reduzierung ihrer Entflammbarkeit.
Wirkmechanismus
Target of Action
Melam, also known as 2,5,8-triamino-tri-s-triazine, is a complex molecule with a unique structure . It’s known that this compound can interact with a variety of substances, including other organic compounds, through a series of chemical reactions .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. This compound is known to undergo condensation reactions upon heating, with the elimination of ammonia (deamination) . Two schemes have been proposed for this condensation process . In one scheme, this compound acts as a trifunctional monomer, progressively condensing to give a product in which triazine rings are linked by --NH-- bridges . This process involves the formation of “this compound” as an intermediate of condensation .
Biochemical Pathways
It’s known that this compound can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Given its complex structure and reactivity, it’s likely that these properties would be influenced by factors such as the specific chemical environment and the presence of other compounds .
Result of Action
It’s known that this compound can undergo a variety of chemical reactions, potentially leading to the formation of new compounds . These new compounds could have a variety of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the specific chemical environment can affect the types of reactions this compound undergoes and the compounds it interacts with . Additionally, factors such as temperature can influence the rate and extent of these reactions .
Eigenschaften
IUPAC Name |
2-N-(4,6-diamino-1,3,5-triazin-2-yl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N11/c7-1-11-2(8)14-5(13-1)17-6-15-3(9)12-4(10)16-6/h(H9,7,8,9,10,11,12,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEZMSPGIPTEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)NC2=NC(=NC(=N2)N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957156 | |
| Record name | 2,2'-Iminobis(4,6-diamino-1,3,5-triazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3576-88-3 | |
| Record name | Melam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3576-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003576883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N2-(4,6-diamino-1,3,5-triazin-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Iminobis(4,6-diamino-1,3,5-triazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-iminobis[4,6-diamino-1,3,5-triazine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763B6VP74S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of melam?
A1: this compound is represented by the molecular formula [(H2N)2C3N3]2NH [, ], with a molecular weight of 252.23 g/mol.
Q2: How can spectroscopic techniques be used to characterize this compound?
A2: this compound can be identified using a combination of spectroscopic techniques. Fourier-transform infrared spectroscopy (FTIR) reveals characteristic vibrational bands, while X-ray photoelectron spectroscopy (XPS) provides insights into its elemental composition and chemical bonding []. Solid-state NMR spectroscopy offers valuable information about its molecular structure and dynamics [, ].
Q3: How is this compound formed?
A3: this compound is formed through the thermal condensation of melamine [, , , ]. It acts as an intermediate in the formation of more condensed products like melem and melon [, , , , ].
Q4: What role does ammonia pressure play in the synthesis of this compound?
A4: Elevated ammonia pressure in autoclave reactions can favor the formation and isolation of this compound. This approach allows for a closer examination of this compound's condensation behavior, as highlighted in research on its transformation to melem [, ].
Q5: Can this compound be purified?
A5: Research suggests that high-pressure pyrolysis might offer a route for this compound purification. Studies have shown that melamine can be pyrolyzed into this compound at high pressures, potentially leading to a purer product [].
Q6: What is the thermal stability of this compound?
A6: this compound exhibits remarkable thermal stability, particularly under high pressure. Experiments have demonstrated its stable existence at temperatures up to 600 °C under a pressure of 5 GPa [].
Q7: What happens to this compound at temperatures above 600 °C under high pressure?
A7: Above 600 °C under high pressure, this compound undergoes further polymerization, potentially leading to the formation of s-triazine-based carbon nitride precursors [].
Q8: What are the potential applications of this compound?
A8: this compound's primary applications stem from its role as a precursor to:
- Graphitic Carbon Nitride (g-C3N4): this compound serves as a crucial intermediate in the formation of g-C3N4, a material with promising photocatalytic applications [, ].
- Flame Retardants: this compound, along with melem and other melamine condensation products, contributes to the flame-retardant properties of melamine-based systems [, , , ].
Q9: How does this compound contribute to the flame-retardant properties of materials?
A9: While the exact mechanism is complex, this compound contributes to flame retardancy through several processes, including: * Char Layer Formation: It participates in condensation reactions, forming a protective char layer that inhibits further combustion []. * Sublimation: this compound can sublime at temperatures where other flame-retardant components are released, enhancing their effectiveness []. * Nitrogen Release: The thermal decomposition of this compound releases nitrogen gas, which can dilute flammable gases and slow down combustion [, ].
Q10: Can this compound be used in combination with other flame-retardant additives?
A10: Yes, this compound is often used in conjunction with other flame retardants to enhance their effectiveness. For instance, it is incorporated into formulations containing metal hydroxides, organic phosphates, and other phosphorus-nitrogen compounds [].
Q11: What analytical techniques are employed to detect and quantify this compound?
A11: Several analytical methods are available for this compound analysis:
- Capillary Zone Electrophoresis (CZE): This technique, often coupled with UV or mass spectrometry detection, allows for the separation and identification of melamine impurities, including this compound [].
Q12: What are the challenges associated with this compound research?
A12: Despite its potential, this compound research faces several challenges:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






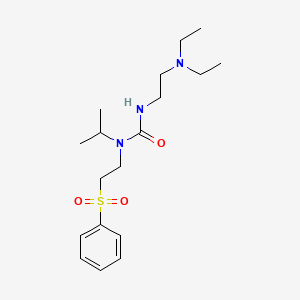
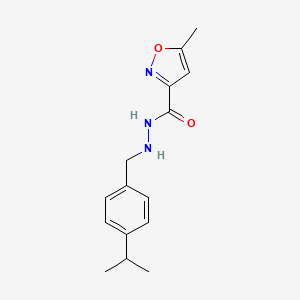


![4'-Acetamido-2-[(5-carbamoyl-2-chlorophenyl)azo]acetoacetanilide](/img/structure/B1618591.png)
